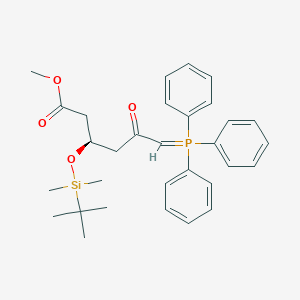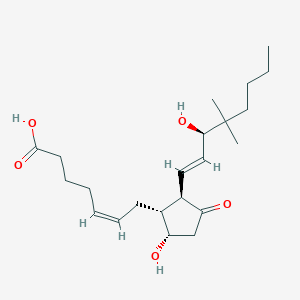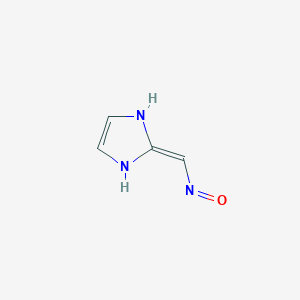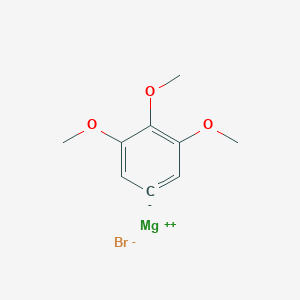
3,4,5-Trimethoxyphenylmagnesium bromide
Descripción general
Descripción
3,4,5-Trimethoxyphenylmagnesium bromide is a Grignard reagent with the molecular formula C9H11BrMgO3. It is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxyphenylmagnesium bromide is synthesized through the reaction of 3,4,5-trimethoxybromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3,4,5-Trimethoxybromobenzene+Mg→3,4,5-Trimethoxyphenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of the starting materials. The product is then purified and stored under appropriate conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms. Some common types of reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles used in reactions with this compound.
Solvents: Anhydrous THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products
Alcohols: The reaction with aldehydes and ketones yields secondary and tertiary alcohols.
Coupled Products: Coupling reactions result in the formation of various carbon-carbon bonded products
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxyphenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of key intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxyphenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon atom on electrophilic centers. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which enhances the nucleophilicity of the phenyl group. The trimethoxy substituents on the phenyl ring further stabilize the intermediate species formed during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the methoxy groups, resulting in different reactivity and selectivity.
4-Methoxyphenylmagnesium Bromide: Contains a single methoxy group, offering different electronic and steric properties.
3,4-Dimethoxyphenylmagnesium Bromide: Contains two methoxy groups, providing intermediate reactivity compared to 3,4,5-trimethoxyphenylmagnesium bromide
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring. These groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations. The trimethoxy substitution pattern also imparts specific electronic properties that can influence the outcome of reactions .
Propiedades
IUPAC Name |
magnesium;1,2,3-trimethoxybenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSCVXDQDANNME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)OC)OC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133095-91-7 | |
| Record name | 3,4,5-Trimethoxyphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


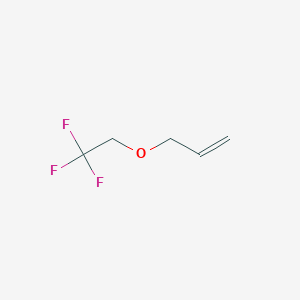
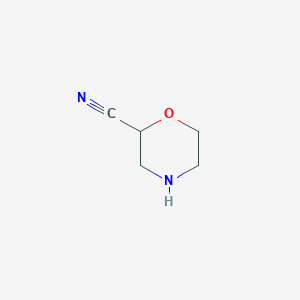
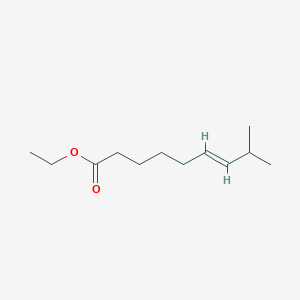
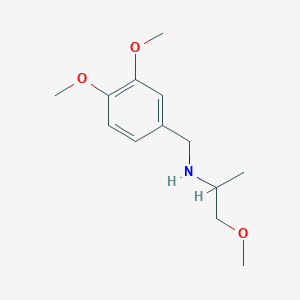
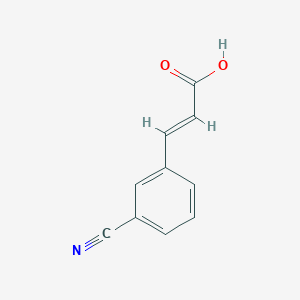
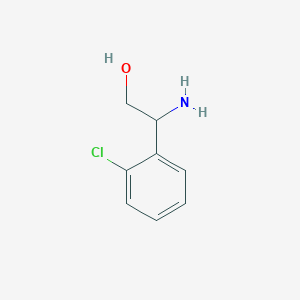
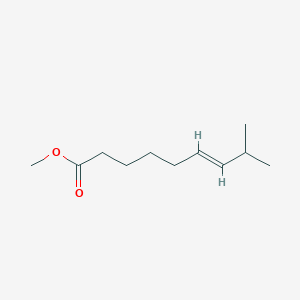
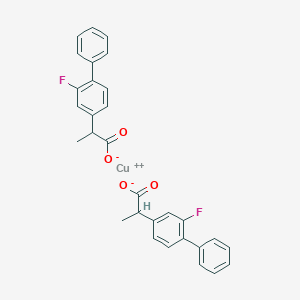
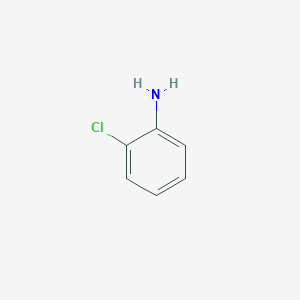
![Tert-butyl[(4-fluorophenyl)methyl]amine](/img/structure/B154046.png)
![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
